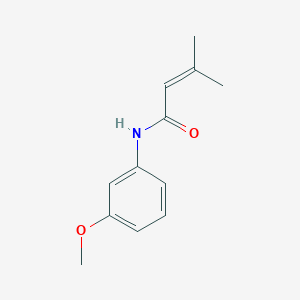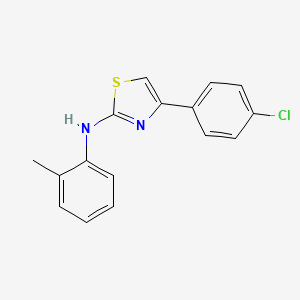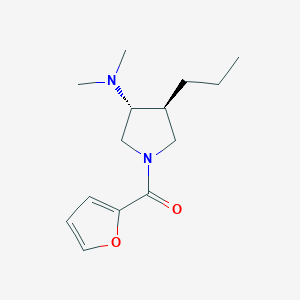
N,5-dimethyl-N-(4-phenoxybenzyl)-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to N,5-dimethyl-N-(4-phenoxybenzyl)-1-propyl-1H-pyrazole-4-carboxamide, often involves strategic functionalization of the pyrazole ring and the introduction of substituents that confer desired properties. A common approach includes reactions with silylated intermediates, leading to the formation of various pyrazole derivatives with potential antileukemic activities or other biological effects (Earl & Townsend, 1979). The synthesis can also explore the use of dimethylaminomethylene ketone derivatives as intermediates for constructing complex pyrazole frameworks (Kaur et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the target compound, can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS. These methods confirm the molecular configuration, including the (E)-configuration of specific groups and the optimization of theoretical structures in different phases (Karrouchi et al., 2021). Crystal structure determination through X-ray diffraction further provides insight into the compound's solid-state geometry and intermolecular interactions (Rambabu et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo a range of chemical reactions, including N-demethylation, which is significant in their metabolic pathways (Skibba et al., 1970). The compounds exhibit various chemical properties, including reactivity towards nucleophiles and electrophiles, demonstrated by their synthesis routes and interaction studies. For instance, the interaction with thiols or thiophenols to afford specific sulfanyl derivatives indicates the nucleophilic sites within the molecule (Bol’but et al., 2014).
Propiedades
IUPAC Name |
N,5-dimethyl-N-[(4-phenoxyphenyl)methyl]-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-14-25-17(2)21(15-23-25)22(26)24(3)16-18-10-12-20(13-11-18)27-19-8-6-5-7-9-19/h5-13,15H,4,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKBQCFVNVDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N(C)CC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)

![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)


![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5654892.png)
![1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)
![1-[(4-ethoxyphenyl)sulfonyl]indoline](/img/structure/B5654901.png)


![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5654948.png)